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molecular formula C10H24N2 B1334574 N1-octylethane-1,2-diamine CAS No. 40510-21-2

N1-octylethane-1,2-diamine

Cat. No. B1334574
M. Wt: 172.31 g/mol
InChI Key: UTPUPJKKYXJFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04421846

Procedure details

50 g (0.83 mol) of anhydrous ethylenediamine, 31.2 g (0.21 mol) of octyl chloride and 400 ml of ethanol were mixed and refluxed 6 hours under heating. After evaporation of ethanol under reduced pressure, the lower layer was removed and 200 ml of benzene and 100 ml of water were added to the upper layer for full rinsing. The benzene fraction was dried over anhydrous sodium sulfate, concentrated and then cooled to precipitate crystals. After filtering, crystals were redissolved into 200 ml of benzene and the solution was fully rinsed with water. After being dried over anhydrous sodium sulfate, the benzene solution was concentrated and cooled to precipitate crystals. After filtration, crystals were washed with a small volume of methanol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH2:5](Cl)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>C(O)C>[CH2:5]([NH:3][CH2:2][CH2:1][NH2:4])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
31.2 g
Type
reactant
Smiles
C(CCCCCCC)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
After evaporation of ethanol under reduced pressure
CUSTOM
Type
CUSTOM
Details
the lower layer was removed
ADDITION
Type
ADDITION
Details
200 ml of benzene and 100 ml of water were added to the upper layer for full rinsing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene fraction was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
After filtering
DISSOLUTION
Type
DISSOLUTION
Details
crystals were redissolved into 200 ml of benzene
WASH
Type
WASH
Details
the solution was fully rinsed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the benzene solution was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
After filtration, crystals
WASH
Type
WASH
Details
were washed with a small volume of methanol

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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